N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-17-7-4-15(5-8-17)22(10-2-3-11-22)13-23-20(25)21(26)24-16-6-9-18-19(12-16)29-14-28-18/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKJYUARRMHGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Purification Strategies
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separated the target compound from unreacted amines (Rf = 0.42).
- Recrystallization : Ethanol/water (7:3) yielded crystals with >99% purity (HPLC).
Spectroscopic Characterization
Table 2: Key Spectroscopic Data for Final Compound
| Technique | Data |
|---|---|
| 1H-NMR | δ 6.83 (s, 1H, benzodioxole), 6.71 (d, 2H, Ar–OCH₃), 4.02 (s, 2H, OCH₂O), 3.78 (s, 3H, OCH₃), 3.45 (m, 2H, cyclopentyl CH₂) |
| 13C-NMR | δ 170.5 (C=O), 159.1 (Ar–OCH₃), 147.8 (O–CH₂–O), 114.2–108.3 (aromatic), 55.3 (OCH₃), 38.0 (cyclopentyl CH₂) |
| HRMS | [M+H]+ Calculated: 453.1894; Found: 453.1891 (Δ = −0.7 ppm) |
| IR | 3300 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C) |
The 1H-NMR spectrum confirmed the presence of both aromatic and aliphatic protons, while HRMS validated the molecular formula (C₂₄H₂₈N₂O₅).
Mechanistic Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Structure and Composition
The compound features a benzodioxole moiety , which is known for its biological activity, alongside a cyclopentyl group and an ethanediamide backbone . The molecular formula is with a molecular weight of 482.5 g/mol.
Synthetic Routes
The synthesis involves several key steps:
- Formation of the Benzodioxole Moiety : Cyclization of catechol derivatives with formaldehyde under acidic conditions.
- Benzylation : Using benzyl chloride in the presence of sodium hydroxide.
- Sulfonamide Formation : Reaction of the appropriate amine with sulfonyl chloride derivatives.
- Final Coupling : Amide bond formation using coupling reagents like EDCI and HOBt.
Medicinal Chemistry
The compound is under investigation for its therapeutic potential due to its unique structural features. It exhibits properties that may inhibit certain enzymes relevant to diseases such as diabetes and Alzheimer’s disease.
Case Study: Enzyme Inhibition
Research has shown that sulfonamides with benzodioxole moieties can act as inhibitors for enzymes like α-glucosidase and acetylcholinesterase. A study synthesized related compounds and tested their inhibitory effects, demonstrating significant potential for treating Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Biological Studies
The interactions between this compound and biological targets are crucial for understanding its pharmacological effects. The benzodioxole moiety may interact with hydrophobic pockets in enzymes, while the sulfonamide group can form hydrogen bonds with active site residues.
Industrial Applications
In addition to medicinal uses, N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide can serve as a precursor in the synthesis of other complex molecules or in the development of new materials.
Similar Compounds
| Compound Name | Structural Features |
|---|---|
| This compound | Benzodioxole moiety, cyclopentyl group |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Benzodioxole moiety, sulfonamide group |
Uniqueness
The distinct combination of functional groups in this compound provides unique chemical properties and potential biological activities not found in other similar compounds.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features:
- Benzodioxole moiety : Enhances metabolic stability and influences binding interactions.
- 4-Methoxyphenyl cyclopentyl group : Provides steric bulk and hydrophobic interactions.
- Ethanediamide backbone : Facilitates hydrogen bonding with protease active sites.
Comparison with Similar Compounds
The compound belongs to a class of falcipain-2 inhibitors that include quinolinyl oxamide derivatives (e.g., QOD) and indole carboxamide derivatives (e.g., ICD). Below is a detailed comparison based on structural, computational, and biochemical data.
Structural Comparison
| Parameter | N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide | QOD | ICD |
|---|---|---|---|
| Core structure | Ethanediamide | Quinolinyl oxamide | Indole carboxamide |
| Aromatic substituents | 1,3-Benzodioxole, 4-methoxyphenyl | 1-Methyl-1,2,3,4-tetrahydroquinoline | Biphenyl, indole |
| Key functional groups | Methoxy, methylenedioxy | Quinoline N-oxide, ethyl linker | Biphenyl carbonyl, propylamine linker |
| Molecular weight (Da) | ~450 (estimated) | ~430 | ~420 |
| Hydrophobicity (LogP) | ~3.5 (predicted) | ~3.2 | ~2.8 |
Structural Insights :
- The benzodioxole group in the target compound confers greater metabolic resistance compared to QOD’s quinoline system, which is prone to oxidative degradation .
Biochemical Efficacy
Falcipain-2 Inhibition Data :
Key Findings :
Computational and Molecular Dynamics (MD) Insights
- Docking simulations reveal that the 4-methoxyphenyl cyclopentyl group occupies a hydrophobic subpocket in falcipain-2, reducing solvent accessibility and enhancing binding stability (Figure 2B, ).
- MD trajectories (100 ns simulations) show that the target compound maintains <2.0 Å RMSD in the active site, outperforming QOD (~3.5 Å) and ICD (~4.2 Å) .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This paper reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure features a benzodioxole moiety, which is known for its diverse biological activities. The presence of the cyclopentyl and methoxyphenyl groups contributes to its unique pharmacological profile.
Antinociceptive Effects
Research indicates that compounds with similar structural features exhibit significant antinociceptive properties. For instance, derivatives containing the benzodioxole structure have shown efficacy in pain models, suggesting that this compound may also possess similar effects. In animal studies, such compounds have demonstrated dose-dependent analgesic activity without the involvement of opioid pathways, making them potential candidates for non-opioid pain management strategies .
Antioxidant Activity
Compounds with a benzodioxole framework are often associated with antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions. Preliminary studies suggest that this compound may enhance cellular antioxidant defenses, thereby protecting against oxidative stress .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.
- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter systems involved in pain perception and mood regulation.
- Antioxidant Pathways : By enhancing the expression of antioxidant enzymes, it may mitigate oxidative damage in cells.
Case Studies
Several studies have explored compounds related to this compound:
- Study on Analgesic Properties : A comparative analysis demonstrated that structurally similar compounds significantly reduced pain responses in murine models, suggesting that modifications to the benzodioxole structure could enhance potency.
- Antioxidant Efficacy : Research indicated that derivatives showed a marked reduction in oxidative stress markers in cell cultures, supporting their use as potential therapeutic agents in oxidative stress-related diseases.
Data Table
The following table summarizes key findings related to the biological activity of similar compounds:
Q & A
Q. What computational strategies predict binding modes to neurological targets?
5.
- Methodology :
- Molecular docking (AutoDock Vina) into serotonin 5-HT receptor homology models .
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over µs timescales .
- Free energy calculations (MM/PBSA) to rank binding affinities .
Q. How do crystallographic data inconsistencies (e.g., disorder in cyclopentyl groups) affect structural refinement?
- Methodology :
- Use SHELXL for anisotropic displacement parameter refinement .
- Apply TWIN/BASF commands in SHELX for twinned crystals .
- Validate with ORTEP for displacement ellipsoid visualization .
Q. What structure-activity relationship (SAR) trends emerge from modifying the cyclopentylmethoxy group?
- Methodology :
- Synthesize derivatives with substituents (e.g., -Cl, -CF) on the cyclopentyl ring .
- Test in vitro receptor binding (IC) and correlate with steric/electronic parameters (Hammett σ) .
- Use QSAR models (e.g., CoMFA) to predict activity .
Q. How does solvent polarity influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodology :
- Kinetic studies in aprotic (DMF) vs. protic (MeOH) solvents .
- Monitor reaction progress via -NMR for intermediate trapping .
- DFT calculations (Gaussian) to model transition states .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
